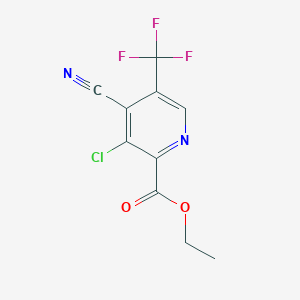

Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate

Description

Properties

IUPAC Name |

ethyl 3-chloro-4-cyano-5-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2O2/c1-2-18-9(17)8-7(11)5(3-15)6(4-16-8)10(12,13)14/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZKROQMMAUQIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1Cl)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Cyanation and Chlorination of Pyridine Derivatives

This approach involves initial synthesis of a pyridine ring bearing trifluoromethyl groups, followed by nitrile and chloro substituent introduction.

Note: This method emphasizes regioselectivity, often achieved via directing groups or controlled reaction conditions.

Method 2: Cyclization of 2-Amino-4,6-dihalopyridines

This method involves constructing the pyridine ring with desired substituents through cyclization reactions.

Method 3: Use of Chlorination and Cyanation via Intermediates

This method, inspired by patent methods, involves chlorination of a precursor pyridine followed by cyanide addition.

- Dissolving pyridine derivatives in a suitable solvent (e.g., dichloromethane).

- Activating the substrate with an activating agent such as N-bromosuccinimide or N-chlorosuccinimide.

- Heating under reflux to promote halogenation.

- Introduction of the nitrile group using cyanide salts like lithium cyanide.

- Purification via distillation or chromatography.

Specific Patent-Backed Methodology (From Patent CN106349159A)

This patent details a process that aligns with the synthesis of the target compound, emphasizing environmental and cost considerations:

- Step 1: Dissolving 3-chloro-2-R-5-trifluoromethyl pyridine into a solvent, adding an activating agent, and refluxing to generate an organic salt.

- Step 2: Adding cyanide and the organic salt, stirring, and then separating organic and aqueous layers.

- Step 3: Vacuum distillation to isolate the product with high yield (~88%).

This method avoids toxic nitrile solvents and promotes solvent recycling, making it industrially viable.

Data Table Summarizing Preparation Methods

Notes on Optimization and Environmental Impact

- Selectivity: Achieved via regioselective halogenation and nitrile addition.

- Yield: Optimized through controlled temperature, solvent choice, and purification techniques.

- Environmental considerations: Use of low-toxicity solvents like dichloromethane and solvent recycling reduces pollution.

- Industrial applicability: Patent methods demonstrate scalable processes with high yields and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate undergoes various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

Reduction: The chlorine atom can be reduced to form a corresponding amine.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium cyanide (NaCN) are employed, often in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or their derivatives.

Reduction: Formation of amines.

Substitution: Formation of various substituted pyridines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate has shown potential as a lead compound for developing new antimicrobial agents. Studies have demonstrated that modifications to the pyridine ring can significantly affect the biological activity, making this compound a candidate for further exploration in antibiotic development .

Anti-inflammatory Properties

In preclinical studies, derivatives of pyridinecarboxylates have been investigated for their anti-inflammatory effects. This compound has been noted for its ability to inhibit pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases .

Agrochemicals

Herbicide Development

The compound's structural features make it a valuable candidate in the design of herbicides. Research has indicated that pyridine derivatives can act as effective herbicides due to their ability to interfere with plant growth processes. This compound has been evaluated for its herbicidal activity against various weeds, showing promising results in laboratory settings .

Insecticidal Properties

The trifluoromethyl group is known to enhance lipophilicity, which can improve the penetration of insecticides through insect cuticles. This compound's insecticidal properties are under investigation, with preliminary results indicating effectiveness against common agricultural pests .

Materials Science

Polymer Synthesis

this compound can serve as a monomer in the synthesis of novel polymers with tailored properties. The incorporation of trifluoromethyl groups into polymer backbones can impart thermal stability and chemical resistance, making these materials suitable for high-performance applications .

Nanocomposites

Recent studies have explored the use of this compound in creating nanocomposites with enhanced mechanical and thermal properties. By integrating this compound into nanostructured materials, researchers aim to develop advanced materials for electronics and coatings .

Case Studies

Mechanism of Action

The mechanism by which Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate exerts its effects depends on its specific application. In drug synthesis, it may interact with biological targets through binding to enzymes or receptors, leading to the modulation of biological processes.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It may bind to receptors, triggering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate and related pyridinecarboxylate derivatives.

Table 1: Structural and Physicochemical Comparison

*Estimated based on substituent contributions.

Key Differences and Implications

Substituent Positions and Electronic Effects: The 3-chloro, 4-cyano, 5-trifluoromethyl substitution in the target compound creates a strong electron-deficient pyridine ring, enhancing reactivity in nucleophilic aromatic substitution compared to analogs like Ethyl 4-chloro-5-(trifluoromethyl)-2-pyridinecarboxylate .

Biological Activity :

- Fluopyram , a related benzamide-pyridine fungicide, demonstrates that trifluoromethyl and chloro groups enhance binding to fungal succinate dehydrogenase. However, the target compound’s ester moiety (vs. Fluopyram’s benzamide) may alter metabolic stability and target specificity.

Synthetic Accessibility: The synthesis of trifluoromethyl pyridinecarboxylates often involves condensation reactions with trifluoro-3-oxobutanoate derivatives . Introducing the cyano group at position 4 likely requires additional steps (e.g., cyanation via Sandmeyer reaction), increasing synthetic complexity compared to analogs without cyano substituents .

Physicochemical Properties: Ethyl 3-fluoro-5-(trifluoromethyl)-2-pyridinecarboxylate has a lower molecular weight (237.15 vs. 278.62) and higher volatility (boiling point 259°C vs. ~300°C estimated for the target compound). The target’s cyano group may elevate its logP slightly (~2.5) compared to non-cyano analogs (logP ~2.1), influencing pharmacokinetic behavior.

Toxicity and Selectivity: SAR studies in emphasize that trifluoromethyl pyridine derivatives with dynamic SAR profiles (>50-fold MIC changes) require careful balancing of cytotoxicity.

Biological Activity

Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C8H7ClF3N

- Molecular Weight : 209.60 g/mol

- CAS Number : 303147-84-4

- Structure : The compound features a pyridine ring with chloro, cyano, and trifluoromethyl substituents.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related pyridine derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Anticancer Activity

Recent studies have explored the anticancer properties of pyridine-based compounds. This compound has been investigated for its ability to induce apoptosis in cancer cell lines. A notable study demonstrated that this compound could significantly reduce cell viability in human cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed, leading to increased ROS levels that can damage cellular components and trigger apoptosis .

- Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell proliferation and survival.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study on Anticancer Effects

In vitro studies conducted on various cancer cell lines revealed that this compound reduced cell viability significantly:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate, and what are their mechanistic considerations?

The compound can be synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of an aldehyde, ethyl acetoacetate, and a thiourea derivative in a one-pot procedure. Cyclization steps using reagents like 3-amino-5-methylisoxazole may follow to form the pyridine core . Alternative routes include Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups, as demonstrated in similar trifluoromethylpyridine derivatives . Mechanistic studies should focus on intermediates characterized by LCMS (e.g., m/z 366 [M+H]+) and reaction kinetics under varying temperatures.

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- LCMS/HPLC : Retention time (e.g., 1.26 minutes under SMD-TFA05 conditions) and mass spectra (m/z values) confirm molecular weight and purity .

- NMR : NMR is essential for resolving trifluoromethyl group environments, while NMR identifies carbonyl and cyano carbons. Contradictions in spectral data (e.g., unexpected splitting in NMR) should be addressed by repeating experiments under anhydrous conditions or using deuterated solvents to rule out solvent artifacts. Cross-validation with X-ray crystallography (if crystals are obtainable) is recommended .

Q. What are the primary research applications of this compound in medicinal chemistry?

The trifluoromethyl and cyano groups enhance metabolic stability and binding affinity, making the compound a candidate for pharmacophore development. It has been explored in kinase inhibitors and antiviral agents, particularly due to its structural similarity to pyridine-based therapeutics targeting viral proteases . Preliminary assays should evaluate its activity against target enzymes (e.g., IC measurements in enzyme inhibition assays).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the cyano-substituted pyridine intermediate?

Optimization strategies include:

- Temperature Control : Maintaining 60–80°C during cyano group introduction to minimize side reactions (e.g., hydrolysis of the nitrile to carboxylic acid).

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) for cyanation via cross-coupling, as seen in analogous pyrimidine syntheses .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like KCO neutralize HCl byproducts .

Q. What methodologies are recommended for resolving contradictions in biological activity data across different assays?

Discrepancies in IC values or selectivity profiles may arise from assay conditions (e.g., pH, buffer composition). To address this:

- Perform dose-response curves in triplicate under standardized conditions.

- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity).

- Evaluate metabolite stability using liver microsomes to rule out rapid degradation in cellular models .

Q. How does the stability of this compound vary under hydrolytic or oxidative conditions, and how can degradation pathways be mitigated?

The ester group is prone to hydrolysis under basic conditions, as shown in the conversion of ethyl esters to carboxylic acids using NaOH/EtOH/HO (e.g., m/z 338 [M+H]+ after hydrolysis) . To enhance stability:

- Replace the ethyl ester with tert-butyl or benzyl esters for in vitro studies.

- Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products.

Q. What computational approaches are suitable for predicting the compound’s reactivity and interaction with biological targets?

- DFT Calculations : Model the electrophilicity of the cyano group and trifluoromethyl effects on electron density.

- Molecular Docking : Use crystal structures of target proteins (e.g., kinases from PDB) to predict binding modes. Adjust force fields to account for fluorine’s van der Waals radius .

- MD Simulations : Assess conformational flexibility of the pyridine ring in aqueous vs. lipid bilayer environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.